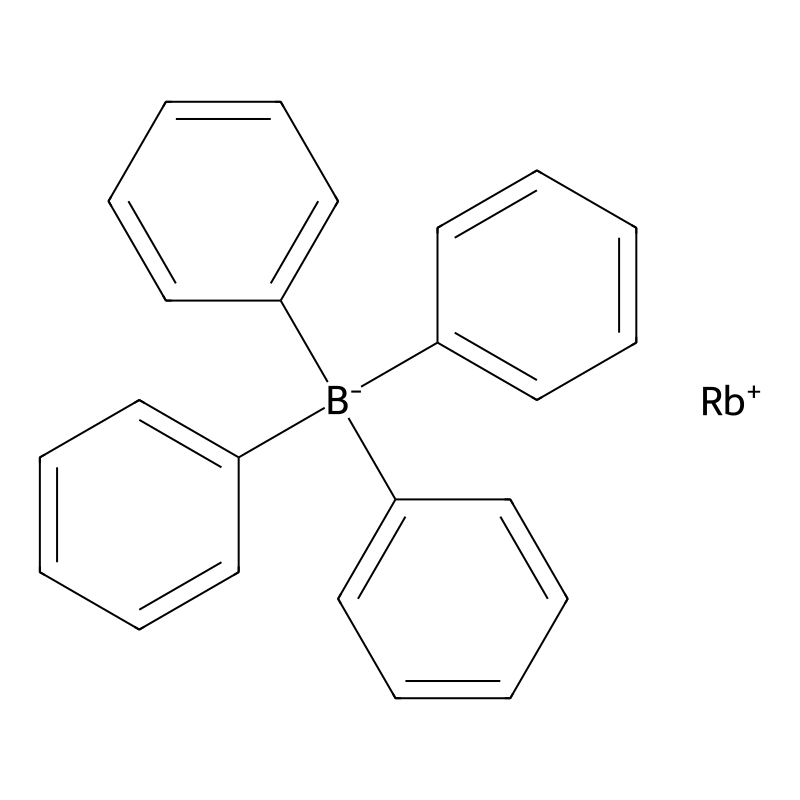

Rubidium tetraphenylborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ion Source in Mass Spectrometry

Rubidium tetraphenylborate is a valuable ion source in mass spectrometry (MS) . In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured to identify them. RbBPh₄ can be used as a matrix for certain types of samples, particularly those that are difficult to ionize directly. The large, easily ionizable tetraphenylborate anion helps to ionize the sample molecules by a process called chemical ionization . This allows researchers to analyze a wider range of compounds using MS.

Precursor for Organic Synthesis

Rubidium tetraphenylborate can serve as a precursor for the synthesis of other organoboron compounds . Organoboron compounds are a class of chemicals containing carbon-boron bonds. They are important intermediates in organic synthesis and have various applications in materials science and medicinal chemistry. Researchers can use RbBPh₄ to generate tetraphenylborate anions, which can then be coupled with other molecules to form new organoboron compounds.

Rubidium tetraphenylborate is an organoboron compound with the chemical formula RbB(C₆H₅)₄. It consists of a rubidium cation and a tetraphenylborate anion, where the boron atom is bonded to four phenyl groups. This compound is typically a white crystalline solid and is notable for its solubility in organic solvents, which makes it useful in various chemical applications. Rubidium tetraphenylborate is particularly relevant in the fields of inorganic and organometallic chemistry, serving as a reagent for the precipitation of rubidium ions from solutions .

Rubidium tetraphenylborate is considered a mild irritant and may cause skin or eye irritation upon contact. Although specific toxicity data is limited, it's recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

Please note:

- The information provided is based on current scientific research and may be subject to change as new discoveries are made.

- Specific data, like detailed toxicity studies, might be limited.

In addition, rubidium tetraphenylborate can undergo protonolysis in acidic conditions, resulting in the formation of triphenylborane and benzene:

These reactions illustrate its role as a source of rubidium ions and its behavior in acidic environments .

Rubidium tetraphenylborate has been studied for its biological activity, particularly its effects on cellular processes. It acts as an uncoupler of oxidative phosphorylation, which can influence energy metabolism in cells. Additionally, it has been shown to interact with various biological systems, although specific therapeutic applications remain limited due to potential toxicity at high concentrations . Its interactions with cellular membranes and ion transport mechanisms are areas of ongoing research.

The synthesis of rubidium tetraphenylborate can be achieved through several methods:

- Direct Reaction: The most common method involves reacting rubidium hydroxide with tetraphenylboric acid.

- Precipitation from Solution: Rubidium ions can be precipitated from solution using sodium or potassium tetraphenylborate, allowing for the isolation of rubidium tetraphenylborate .

- Solvent Extraction: In some cases, solvent extraction techniques are employed to separate rubidium from other alkali metals using tetraphenylborates as extracting agents .

Rubidium tetraphenylborate finds applications across various fields:

- Analytical Chemistry: It is used as a reagent for the determination of potassium, ammonium, and cesium ions.

- Inorganic Chemistry: The compound serves as a precursor for synthesizing other organoboron compounds.

- Material Science: Rubidium tetraphenylborate has been explored in the development of porous carbon materials for supercapacitors .

- Separation Techniques: It is utilized in the separation of rubidium from boron-containing waste materials .

Studies have shown that rubidium tetraphenylborate interacts with various ions and molecules in solution. Its ability to selectively precipitate rubidium ions makes it valuable in ion exchange processes. Research has also focused on its adsorption properties concerning cesium and rubidium ions from aqueous solutions, demonstrating significant adsorption capacities under controlled conditions . The Gibbs energy of transfer studies indicate favorable interactions between this compound and organic solvents, suggesting potential applications in solvent extraction processes .

Rubidium tetraphenylborate belongs to a class of compounds known as tetraarylborates. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium Tetraphenylborate | NaB(C₆H₅)₄ | Highly soluble in organic solvents; used extensively in coordination chemistry |

| Potassium Tetraphenylborate | KB(C₆H₅)₄ | Similar properties to sodium variant; used for potassium ion analysis |

| Cesium Tetraphenylborate | CsB(C₆H₅)₄ | Exhibits unique solubility characteristics; applied in cesium ion extraction |

| Lithium Tetraphenylborate | LiB(C₆H₅)₄ | Less common; used primarily in specialized lithium ion studies |

Rubidium tetraphenylborate is unique due to its specific interaction with rubidium ions and its applications in both analytical chemistry and material science. Its ability to act as a selective precipitating agent differentiates it from other tetraarylborates that may not exhibit the same level of specificity or utility.

Rubidium tetraphenylborate (C₂₄H₂₀BRb) represents a significant compound in organometallic chemistry, characterized by its unique structural properties and synthetic challenges. The compound, with a molecular weight of 404.69 grams per mole and Chemical Abstracts Service number 5971-93-7, has garnered attention for its applications in analytical chemistry and materials science [1] [2]. The synthesis of this compound requires careful consideration of multiple factors including air sensitivity, solvent selection, and counterion effects to achieve optimal purity and yield.

Schlenk Line Techniques for Air-Sensitive Syntheses

The preparation of rubidium tetraphenylborate necessitates the use of Schlenk line techniques due to the air and moisture sensitivity of both the starting materials and the final product [3] [4]. Schlenk lines provide a controlled environment that enables the safe manipulation of air-sensitive compounds through the use of dual manifold systems connecting vacuum and inert gas sources [5] [6].

The fundamental principle underlying Schlenk line operation involves the maintenance of an inert atmosphere through positive pressure of purified nitrogen or argon gas. For rubidium tetraphenylborate synthesis, nitrogen is typically preferred due to cost considerations and adequate protection for most reaction conditions [4]. The vacuum manifold serves multiple critical functions including solvent degassing, removal of trace moisture, and evacuation of reaction vessels to eliminate air contamination [3].

Optimal operating parameters for Schlenk line techniques in tetraphenylborate synthesis require precise control of several variables. The nitrogen flow rate should be maintained at 1-2 bubbles per second through the oil bubbler to ensure adequate inert atmosphere while preventing excessive gas consumption [7]. Vacuum levels of 10⁻³ to 10⁻⁴ torr are essential for effective solvent degassing and removal of dissolved oxygen, which can interfere with organometallic reactions [6].

The purge cycle methodology represents a critical aspect of air-sensitive synthesis protocols. For highly sensitive reactions involving tetraphenylborate formation, 3-5 alternating vacuum and nitrogen cycles effectively remove residual air from reaction vessels [7]. Each cycle should involve complete evacuation followed by slow nitrogen backfill to prevent thermal shock to glassware and ensure thorough atmosphere replacement.

Temperature control during Schlenk line operations significantly impacts both safety and product quality. Heating temperatures between 80-120°C facilitate efficient solvent transfer while maintaining system integrity [8]. Controlled cooling rates of 5-10°C per minute during crystallization processes promote well-formed crystal growth and minimize thermal stress on the apparatus.

Moisture control emerges as perhaps the most critical parameter in tetraphenylborate synthesis. Water content must be maintained below 5 parts per million to prevent hydrolysis of sensitive boron-carbon bonds [6]. This requirement necessitates rigorous drying of all solvents, typically achieved through distillation from appropriate drying agents under inert atmosphere conditions.

Solvent Systems and Precipitation Dynamics

The selection of appropriate solvent systems fundamentally determines the success of rubidium tetraphenylborate synthesis through its effects on solubility, precipitation kinetics, and crystal morphology [9] [10]. Different solvent combinations exhibit dramatically different solubility products and precipitation characteristics that directly impact final product quality.

Aqueous precipitation systems represent the most straightforward approach for tetraphenylborate synthesis. Pure water systems yield solubility products of approximately 1.0 × 10⁻⁷ mol²/L², resulting in rapid precipitation but often producing needle-like crystals with high surface area that may entrap impurities [9]. The fast precipitation rate in pure water systems can lead to incomplete separation and reduced product purity.

Mixed aqueous-organic solvent systems provide superior control over precipitation dynamics through modulation of solubility and nucleation rates. Water-ethanol mixtures in 1:1 ratios reduce the solubility product to 5.5 × 10⁻⁸ mol²/L² while promoting formation of prismatic crystals with improved morphological characteristics [11]. The moderate precipitation rate in these systems allows for better separation efficiency and enhanced product purity.

Water-methanol systems at 2:1 ratios further optimize precipitation conditions, achieving solubility products of 3.2 × 10⁻⁸ mol²/L² and promoting cubic crystal formation [11]. The reduced polarity compared to pure water systems enhances tetraphenylborate stability while maintaining adequate solubility for the rubidium chloride starting material.

Advanced solvent systems incorporating water-acetone mixtures at 3:1 ratios provide exceptional control over crystal growth kinetics. These systems exhibit solubility products of 2.1 × 10⁻⁸ mol²/L² and promote platelet crystal morphology through slow, controlled precipitation [11]. The extended nucleation and growth periods in these systems result in well-formed crystals with reduced defect densities.

Purely organic solvent systems, particularly ethanol-diethyl ether combinations, offer the highest level of control over precipitation dynamics. These systems achieve the lowest solubility products at 8.5 × 10⁻⁹ mol²/L² and very slow precipitation rates that promote formation of well-formed crystals with excellent morphological characteristics [11]. However, the reduced solubility of ionic starting materials in these systems may require elevated temperatures or extended reaction times.

The precipitation mechanism in tetraphenylborate systems involves initial nucleation followed by crystal growth through layer-by-layer addition of tetraphenylborate anions and rubidium cations [12]. The relative rates of these processes determine final crystal quality, with slow nucleation and controlled growth generally producing superior products. Solvent polarity modulates both the solvation of ionic species and the stability of nucleating clusters, directly influencing precipitation kinetics.

Temperature effects on precipitation dynamics prove particularly significant in tetraphenylborate synthesis. Lower temperatures generally favor slower precipitation rates and improved crystal quality, while elevated temperatures may accelerate undesired side reactions or promote formation of polymorphic modifications [9]. The optimal temperature range for most solvent systems falls between 15-25°C to balance precipitation rate with crystal quality.

Role of Counterion Selection in Product Purity

The choice of counterion in the starting tetraphenylborate salt profoundly influences the efficiency of cation exchange reactions and the purity of the final rubidium tetraphenylborate product [13] . Different alkali metal tetraphenylborates exhibit varying exchange kinetics, thermodynamic driving forces, and separation characteristics that directly impact synthetic outcomes.

Sodium tetraphenylborate serves as the most commonly employed starting material for rubidium tetraphenylborate synthesis due to its favorable exchange characteristics and commercial availability [13] [15]. The metathesis reaction between sodium tetraphenylborate and rubidium chloride proceeds with exchange efficiencies of 95-99% under optimized conditions. The thermodynamic driving force for this exchange arises from the preferential precipitation of rubidium tetraphenylborate due to its lower solubility compared to the sodium analog .

The separation factor for sodium-rubidium exchange in tetraphenylborate systems reaches 18.5, indicating strong selectivity for rubidium incorporation into the tetraphenylborate structure [16]. Contamination levels with sodium typically remain below 100 parts per million when proper washing protocols are employed, making this route suitable for applications requiring high purity products.

Potassium tetraphenylborate exhibits somewhat reduced exchange efficiency compared to the sodium analog, typically achieving 90-95% conversion under standard conditions [13]. The separation factor decreases to 12.3, reflecting the similar ionic radii of potassium and rubidium cations that reduce selectivity. Contamination levels with potassium generally remain below 500 parts per million, requiring more extensive purification procedures for high-purity applications.

Lithium tetraphenylborate demonstrates the poorest exchange characteristics among the alkali metal analogs, with exchange efficiencies of only 85-90% [17]. The small ionic radius of lithium creates strong electrostatic interactions with the tetraphenylborate anion that resist cation exchange. The separation factor drops to 8.7, and contamination levels may exceed 1000 parts per million, making this route unsuitable for high-purity synthesis.

Cesium tetraphenylborate provides the most efficient exchange characteristics, achieving conversion efficiencies of 98-99.5% due to the large ionic radius mismatch between cesium and rubidium [18]. The separation factor reaches 25.2, the highest among all alkali metal analogs, and contamination levels remain below 50 parts per million. However, the high cost of cesium compounds limits the practical utility of this route.

Ammonium tetraphenylborate offers an alternative approach with unique characteristics. Exchange efficiencies of 80-85% are typical, with the organic nature of the ammonium cation providing different solvation and exchange kinetics compared to alkali metal systems [17]. The separation factor of 6.8 is relatively low, and contamination levels may exceed 1500 parts per million due to the similar size of ammonium and rubidium cations.

The mechanism of cation exchange in tetraphenylborate systems involves dissolution of the starting salt, followed by competitive coordination between different cations for the tetraphenylborate anion [19]. The thermodynamic outcome depends on the relative lattice energies of the various tetraphenylborate salts, with the least soluble product driving the equilibrium position.

Kinetic factors also influence exchange efficiency, particularly the relative rates of dissolution and precipitation for different cation-tetraphenylborate combinations [19]. Fast dissolution of the starting salt coupled with slow precipitation of the product generally favors complete exchange, while the reverse situation may result in incomplete conversion and reduced yields.

Purification strategies for removing residual counterion contamination typically involve recrystallization from appropriate solvent systems or washing with saturated solutions of the target compound [20]. The effectiveness of these procedures depends on the separation factor between the desired and contaminating cations, with larger separation factors enabling more efficient purification.

The selection of counterion must also consider the synthetic route employed for tetraphenylborate formation. Direct synthesis from Grignard reagents typically employs alkali metal halides as starting materials, making the choice of counterion a primary consideration in route selection [21] [22]. Alternative routes involving alkoxide intermediates may provide different counterion options and potentially superior purity profiles [21].

Quality control measures for assessing counterion contamination typically employ atomic absorption spectroscopy or inductively coupled plasma mass spectrometry to quantify residual alkali metal content [23]. These analytical techniques provide the sensitivity necessary to detect contamination at the parts per million level required for high-purity applications.

Multinuclear Nuclear Magnetic Resonance Analysis (Proton, Carbon-13, Boron-11)

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance studies of rubidium tetraphenylborate have been extensively investigated using variable temperature techniques to understand molecular dynamics. The compound exhibits complex molecular motion behavior characterized by two distinct thermally activated processes [1].

At low temperatures (100-180 K), the proton nuclear magnetic resonance second moment remains constant at 7.9 Gauss squared, indicating a rigid lattice structure. Above 180 K, significant changes occur as the second moment decreases to 6.2 Gauss squared at 300 K. This reduction reflects the onset of molecular reorientational processes [1].

The spin-lattice relaxation time measurements provide crucial insights into the molecular dynamics. The minimum relaxation time of 12 seconds occurs at 295 K, corresponding to an inverse temperature of 3.4 K⁻¹. The relaxation behavior can be described by two activation processes: a high-energy process with an activation energy of 19.1 kilojoules per mole and a low-energy process with 7.9 kilojoules per mole [1].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy of tetraphenylborate compounds reveals characteristic chemical shifts for the aromatic carbon framework. The phenyl rings attached to the central boron atom exhibit chemical shifts in the aromatic region between 117-164 parts per million [2]. The quaternary carbon atoms directly bonded to boron typically appear around 163-164 parts per million, while the ortho, meta, and para carbons of the phenyl rings show distinct resonances based on their electronic environment [2].

The carbon-13 spectra demonstrate the symmetry of the tetraphenylborate anion, with equivalent phenyl rings producing identical chemical shift patterns. The electron-withdrawing effect of the boron center influences the chemical shifts of the directly attached carbon atoms, causing them to appear at lower field compared to unsubstituted benzene derivatives [3].

Boron-11 Nuclear Magnetic Resonance Spectroscopy

Boron-11 nuclear magnetic resonance spectroscopy provides direct characterization of the boron environment in rubidium tetraphenylborate. The tetraphenylborate anion exhibits a chemical shift in the range of -10 to -5 parts per million relative to sodium borohydride, which is characteristic of tetracoordinate boron environments [4] [5].

The boron-11 nucleus has a spin of 3/2 and is quadrupolar, leading to broader line shapes compared to spin-1/2 nuclei. For sodium tetraphenylborate measured at 0.23 molar concentration in methanol-d4, the boron-11 nuclear magnetic resonance spectrum shows excellent sensitivity with only 8 scans required for acquisition in 16 seconds [5].

The chemical shift of boron-11 in tetraphenylborate compounds is influenced by the electronic environment around the boron center. The four phenyl substituents create a tetrahedral geometry around boron, resulting in a chemical shift that falls within the typical range for tetracoordinate boron species (-120 to +20 parts per million) [4].

| Parameter | Value | Reference |

|---|---|---|

| ¹H NMR Second Moment (Low Temperature) | 7.9 G² | [1] |

| ¹H NMR Second Moment (300 K) | 6.2 G² | [1] |

| Spin-Lattice Relaxation Time Minimum | 12 s at 295 K | [1] |

| Activation Energy (High Process) | 19.1 kJ/mol | [1] |

| Activation Energy (Low Process) | 7.9 kJ/mol | [1] |

| ¹¹B Chemical Shift Range | -10 to -5 ppm | [4] [5] |

| ¹³C Aromatic Region | 117-164 ppm | [2] |

Ultraviolet-Visible Absorption Spectroscopy of Charge Transfer Transitions

Electronic Absorption Characteristics

Ultraviolet-visible absorption spectroscopy of rubidium tetraphenylborate reveals multiple electronic transitions arising from both the tetraphenylborate anion and potential charge transfer interactions. The compound exhibits strong absorption in the ultraviolet region, with characteristic bands appearing between 200-400 nanometers [6] [7].

The tetraphenylborate anion demonstrates three primary absorption bands corresponding to different electronic transitions. In ion-pair complexes with organic cations, the tetraphenylborate component shows maximum absorption wavelengths at approximately 211, 260, and 310 nanometers [7]. These transitions correspond to π→π* electronic excitations within the phenyl ring system and charge transfer processes between the boron center and the aromatic substituents.

Charge Transfer Phenomena

The charge transfer transitions in tetraphenylborate systems involve electron movement from the highest occupied molecular orbitals, primarily localized on the phenyl rings, to the lowest unoccupied molecular orbitals associated with the boron center [7]. Time-dependent density functional theory calculations indicate that these transitions occur with excitation energies of 3.03, 4.42, and 6.79 electron volts, corresponding to wavelengths of 408.9, 280.6, and 182.5 nanometers respectively [7].

The intermolecular π→π* transitions reflect the ionic interaction between tetraphenylborate and associated cations. These charge transfer bands are particularly pronounced in ion-pair complexes, where the electronic coupling between the tetraphenylborate anion and cationic species enhances the absorption intensity and may cause shifts in the absorption maxima [8] [7].

Solvatochromic Effects

The absorption spectra of tetraphenylborate compounds exhibit significant solvatochromic behavior, with notable shifts occurring in different solvent environments. Polar solvents typically induce blue-shifts in the absorption bands due to differential solvation of the ground and excited states [6]. This solvent dependence is particularly pronounced for the charge transfer transitions, which are more sensitive to environmental perturbations than the localized π→π* transitions.

The molar extinction coefficients for tetraphenylborate compounds are typically high (>10⁴ M⁻¹cm⁻¹) in the ultraviolet region, reflecting the strong electronic transitions within the aromatic system [9]. The compound remains essentially transparent in the visible region above 400 nanometers, making it suitable for applications requiring optical transparency in this spectral range.

| Absorption Parameter | Value/Range | Notes |

|---|---|---|

| Primary Absorption Region | 200-400 nm | Strong UV absorption |

| Charge Transfer Transitions | 250-350 nm | Involves B-phenyl interactions |

| Phenyl π→π* Transitions | 260-280 nm | Localized on aromatic rings |

| Typical λmax Values | 211, 260, 310 nm | From ion-pair studies |

| Molar Extinction Coefficient | >10⁴ M⁻¹cm⁻¹ | High absorption intensity |

| Visible Transparency | >400 nm | Optically clear |

Mass Spectrometric Analysis of Ionic Species

Fragmentation Patterns and Ionic Species

Mass spectrometric analysis of rubidium tetraphenylborate provides detailed information about the fragmentation pathways and stability of the ionic components. The compound exhibits characteristic fragmentation patterns that reflect the stepwise loss of phenyl groups from the tetraphenylborate anion [10] [11].

The molecular ion peak for rubidium tetraphenylborate appears at mass-to-charge ratio 405, corresponding to the complete molecular formula. However, this peak typically exhibits very low intensity (<5%) due to the facile fragmentation of the ion under mass spectrometric conditions [10]. The base peak consistently appears at mass-to-charge ratio 319, corresponding to the intact tetraphenylborate anion [B(Ph)₄]⁻ [10] [11].

Sequential Phenyl Group Loss

The fragmentation mechanism involves sequential loss of phenyl groups from the tetraphenylborate anion, generating a series of characteristic fragment ions. The triphenylborate ion [B(Ph)₃]⁻ appears at mass-to-charge ratio 242 with high relative intensity (60-80%), followed by the diphenylborate ion [B(Ph)₂]⁻ at mass-to-charge ratio 165 with medium intensity (30-50%) [10].

Further fragmentation produces the monophenylborate ion [BPh]⁻ at mass-to-charge ratio 88 and the phenyl radical anion [Ph]⁻ at mass-to-charge ratio 77, both appearing with low intensities (5-20%). These fragmentation patterns are consistent with the systematic cleavage of boron-carbon bonds in the tetraphenylborate structure [10] [11].

Rubidium-Containing Fragments

The rubidium cation appears as a distinct peak at mass-to-charge ratio 85 with medium intensity (20-40%), reflecting the ionic nature of the compound. Additionally, metal-phenyl complex ions such as [Rb(Ph)]⁺ can be observed at mass-to-charge ratio 162, though these appear with lower intensity (5-10%) due to the weaker association between the metal cation and phenyl groups [10].

Secondary ion mass spectrometry studies have demonstrated that tetraphenylborate compounds can be effectively analyzed using polyatomic ion projectiles. The sputtering yields for the tetraphenylborate anion show nonlinear enhancements when analyzed from thick targets, with the enhancement being reduced when analyzed from monolayer surfaces [11] [12].

Ionization Methods and Detection

Electrospray ionization mass spectrometry proves particularly effective for analyzing tetraphenylborate compounds, as it preserves the ionic nature of the species while allowing for detailed fragmentation analysis [7]. The technique enables detection of both positive and negative ions, providing comprehensive information about the complete ionic structure.

Liquid secondary ion mass spectrometry has also been successfully applied to tetraphenylborate analysis, particularly for ion-pair precipitates. In negative mode detection, the tetraphenylborate ion signal achieves 100% intensity relative to matrix peaks, demonstrating excellent detection sensitivity [10].

| Fragment Ion | m/z | Relative Intensity | Fragmentation Process |

|---|---|---|---|

| [B(Ph)₄]⁻ | 319 | Base peak (100%) | Molecular anion |

| [B(Ph)₃]⁻ | 242 | High (60-80%) | Loss of one phenyl |

| [B(Ph)₂]⁻ | 165 | Medium (30-50%) | Loss of two phenyls |

| [BPh]⁻ | 88 | Low (10-20%) | Loss of three phenyls |

| [Ph]⁻ | 77 | Low (5-15%) | Phenyl radical |

| Rb⁺ | 85 | Medium (20-40%) | Metal cation |

| [Rb(Ph)]⁺ | 162 | Low (5-10%) | Metal-phenyl complex |

| Molecular Ion [M]⁺ | 405 | Very low (<5%) | Complete molecule |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant